N,S-Diacetylcysteine methyl ester
Overview
Description
N,S-Diacetylcysteine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N,S-Diacetyl-L-cysteine methyl ester, also known as methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate or N,S-Diacetylcysteine methyl ester, is a derivative of cysteine It is known that cysteine derivatives can have a wide range of targets, often interacting with enzymes or receptors that have a critical role in cellular functions .
Mode of Action
It is known that cysteine derivatives can interact with their targets in a variety of ways, often acting as inhibitors . For example, it has been found to possess NDM-1 inhibition activity .
Biochemical Pathways
Cysteine derivatives are known to play a crucial role in many cellular functions, including metabolism and transport . They can also affect cell protection mechanisms .
Result of Action
It has been researched for reducing relapse of addictive behavior .
Biochemical Analysis
Biochemical Properties
N,S-Diacetyl-L-cysteine methyl ester plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiols, such as N,S-Diacetyl-L-cysteine methyl ester, are of great importance for the regulation of many cellular functions including metabolism, transport, and cell protection .
Cellular Effects
The effects of N,S-Diacetyl-L-cysteine methyl ester on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, treatment of cultures with N,S-Diacetyl-L-cysteine methyl ester resulted in marked elevation of the cellular glutathione level .
Biological Activity
N,S-Diacetylcysteine methyl ester (DACM) is a derivative of cysteine that has garnered attention for its potential biological activities, particularly in the context of oxidative stress, cellular metabolism, and neuroprotection. This article aims to explore the biological activity of DACM, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C₈H₁₃NO₄S
- Molecular Weight : Approximately 219.26 g/mol
- Appearance : White to yellow solid
DACM is characterized by the presence of two acetyl groups attached to the nitrogen and sulfur atoms of the cysteine backbone, which enhances its stability and solubility compared to its parent compound, cysteine.
DACM is known to increase intracellular levels of cysteine and glutathione, which are crucial for cellular antioxidant defense mechanisms. By modulating oxidative stress, it has potential applications in treating neurodegenerative diseases and other conditions characterized by oxidative damage . The compound also exhibits anti-inflammatory properties and has been studied for its role in apoptosis signaling pathways.
Biological Activities
- Antioxidant Activity :
-
Neuroprotective Effects :
- Studies have shown that DACM may protect neuronal cells from apoptosis induced by oxidative stress.
- In an in vitro model using neuronal cell lines, DACM treatment resulted in reduced markers of cell death and improved cell viability under oxidative stress conditions.
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
The following table summarizes the properties of DACM compared to related cysteine derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₁₃NO₄S | Dual acetylation enhances stability and solubility |
Acetylcysteine | C₅H₉NO₃S | Simpler derivative with one acetyl group |
N-Acetylcysteine | C₅H₉NO₂ | Primarily used as a mucolytic agent |
Cysteamine | C₂H₇NS | Used in cystinosis treatment |
DACM's unique dual acetylation allows for improved bioavailability and therapeutic applications that are not as effective with simpler derivatives like acetylcysteine or cysteamine.
Case Study 1: Neuroprotection in Oxidative Stress Models
A study investigated the protective effects of DACM on neuronal cells exposed to hydrogen peroxide-induced oxidative stress. Results showed that DACM significantly reduced cell death and increased glutathione levels compared to control groups. The findings suggest that DACM may serve as a potential therapeutic agent for neurodegenerative diseases characterized by oxidative stress.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, DACM treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This study highlights the compound's potential utility in managing inflammatory conditions .
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDHMQPGKCFCHV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941316 | |
Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-88-7 | |
Record name | N,S-Diacetyl-L-cysteine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19547-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,S-Diacetylcysteine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N,S-diacetyl-L-cysteinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,S-DIACETYLCYSTEINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,S-diacetyl-L-cysteine methyl ester improve lens protein solubility and decrease lens stiffness?
A1: N,S-diacetyl-L-cysteine methyl ester (aggrelyte-2) exerts its effects through a two-pronged mechanism:
- Disulfide reduction: Aggrelyte-2 increases the thiol content of lens proteins, suggesting a reduction of disulfide bonds. This reduction can break down protein aggregates and increase solubility. [, ]
- Lysine acetylation: Aggrelyte-2 significantly increases the levels of Nε-acetyllysine (AcK) in lens proteins, particularly α-crystallins. [] This post-translational modification can alter protein conformation, reducing aggregation and stiffness.
Q2: What is the significance of the S-acetyl group in N,S-diacetyl-L-cysteine methyl ester for its activity?
A: Research indicates that the S-acetyl group is crucial for the efficacy of N,S-diacetyl-L-cysteine methyl ester. While its analog lacking the S-acetyl group (aggrelyte-2C) also displayed some ability to increase protein solubility, aggrelyte-2 demonstrated a 1.4-fold greater effect. [] This suggests that the S-acetyl group enhances either the disulfide reduction, lysine acetylation, or both processes, leading to a more pronounced impact on protein aggregation and lens stiffness.
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